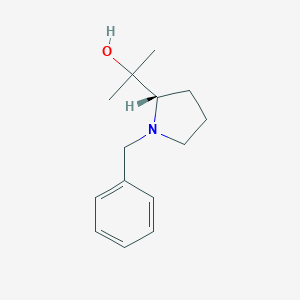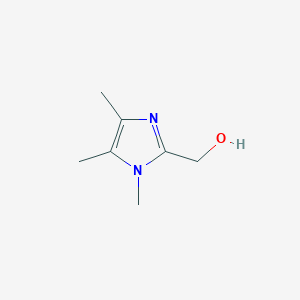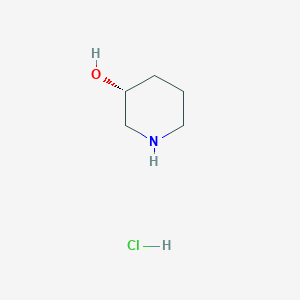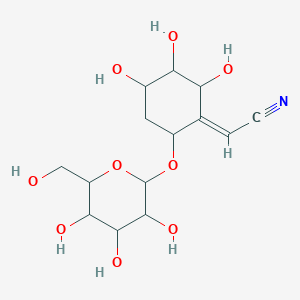
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile
Overview
Description
“4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound contains both piperidine rings which adopt chair conformations .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This indicates the presence of a benzonitrile group attached to a piperidin-1-yl group, which is further substituted with a hydroxymethyl group.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 149 - 151°C .Scientific Research Applications
Histamine H3 Antagonists
- Dvorak et al. (2005) describe a series of compounds, including 4-phenoxypiperidines, that are potent H3 antagonists. These compounds are structurally related to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile and show efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).
Scale-Up Synthesis
- Hou et al. (2017) present a scale-up synthesis of a potent and selective S1P1 receptor agonist, involving a key precursor of (S)-4-(oxiran-2-yl)benzonitrile, which is structurally related to the target compound (Hou et al., 2017).
Synthesis of Benzamide Derivatives
- Cheng De-ju (2014) and (2015) synthesized N-allyl-4-piperidyl benzamide derivatives, relevant to the structure of this compound, showcasing their potential in the development of non-peptide CCR5 antagonists (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Sigma Receptor Ligands
- Waterhouse et al. (1997) synthesized several halogenated 4-(4-phenoxymethyl)piperidines as potential sigma receptor ligands, which are structurally similar to the target compound. They showed high uptake in organs possessing sigma receptors (Waterhouse et al., 1997).
Electronic Properties
- Essa and Jalbout (2008) analyzed the structural and electronic properties of a molecule structurally related to this compound, providing insights into its interaction with the environment (Essa and Jalbout, 2008).
Antihypertensive Activity
- Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, structurally related to the target compound, and evaluated them for antihypertensive activity (Clark et al., 1983).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents .
Mode of Action
It’s worth noting that the compound’s structure, which includes two piperidine rings, could potentially interact with various biological targets .
Biochemical Pathways
Given its potential use in synthesizing precursors for anticancer and anti-malarial agents, it may influence pathways related to cell proliferation and parasite survival .
Result of Action
Its potential use in synthesizing precursors for anticancer and anti-malarial agents suggests it may have a role in inhibiting cell proliferation or parasite survival .
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXAMHRFMBLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598637 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162997-46-8 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



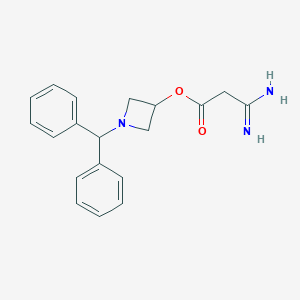
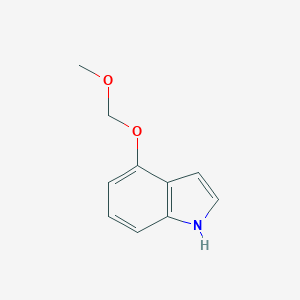
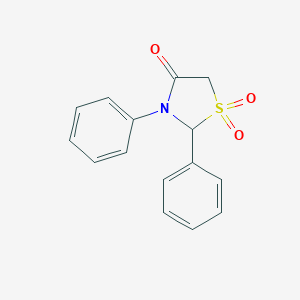
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)

